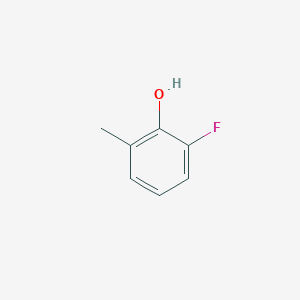

2-Fluoro-6-methylphenol

Übersicht

Beschreibung

2-Fluoro-6-methylphenol is an organic compound with the molecular formula C7H7FO. It is a derivative of phenol, where the hydrogen atom at the second position is replaced by a fluorine atom and the hydrogen atom at the sixth position is replaced by a methyl group. This compound is known for its unique chemical properties due to the presence of both fluorine and methyl substituents on the phenol ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-methylphenol can be achieved through several methods. One common method involves the diazotization of 4-fluoro-2-methylaniline followed by hydrolysis. The reaction conditions typically involve the use of sodium nitrite and hydrochloric acid to form the diazonium salt, which is then hydrolyzed to yield the desired phenol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Fluoro-6-methylphenol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding cyclohexanol derivatives.

Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

Oxidation: Formation of quinones.

Reduction: Formation of cyclohexanol derivatives.

Substitution: Formation of various substituted phenols depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

2-Fluoro-6-methylphenol serves as a building block in the synthesis of complex organic molecules. Its fluorinated structure allows for the development of novel fluorinated compounds, which are valuable in various chemical reactions and processes. The fluorine atom enhances the compound's reactivity, making it suitable for creating derivatives that exhibit unique properties.

Biology

Research has indicated that this compound possesses potential biological activities , including:

- Antimicrobial Properties : Studies have demonstrated its efficacy against various bacterial strains, suggesting its potential use as an antibacterial agent.

- Antioxidant Activity : The compound may inhibit oxidative stress pathways, showcasing its potential therapeutic applications in diseases related to oxidative damage.

Medicine

In medicinal chemistry, this compound is being explored as a precursor for developing pharmaceutical agents. Its ability to interact with biological macromolecules positions it as a candidate for drug development targeting specific diseases.

Industry

The compound is utilized in the production of specialty chemicals and materials with unique properties. Its applications extend to the formulation of agrochemicals and other industrial products where enhanced performance is desired.

Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant activity, highlighting its potential in developing new antibacterial agents.

Oxidative Stress Modulation

In vitro studies demonstrated that this compound effectively reduced reactive oxygen species (ROS) levels in human cell lines. The compound inhibited key enzymes responsible for ROS production, indicating its role as an antioxidant.

Enzyme Interaction Studies

Binding affinity assays revealed that this compound has a strong affinity for specific metabolic enzymes. This characteristic could lead to applications in drug development for conditions such as cancer and neurodegenerative diseases.

Summary of Biological Activities

Wirkmechanismus

The mechanism of action of 2-Fluoro-6-methylphenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in unique interactions due to its high electronegativity. These interactions can affect enzyme activity, receptor binding, and other biochemical processes.

Vergleich Mit ähnlichen Verbindungen

2-Fluorophenol: Lacks the methyl group, resulting in different chemical properties.

6-Methylphenol: Lacks the fluorine atom, affecting its reactivity and interactions.

2-Bromo-6-methylphenol: Similar structure but with a bromine atom instead of fluorine, leading to different reactivity and applications.

Uniqueness: 2-Fluoro-6-methylphenol is unique due to the combined presence of both fluorine and methyl groups on the phenol ring. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications.

Biologische Aktivität

2-Fluoro-6-methylphenol, a fluorinated derivative of phenolic compounds, has garnered attention due to its potential biological activities. Its structure, characterized by a fluorine atom and a methyl group attached to a phenolic ring, influences its pharmacological properties and interactions with biological systems. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Antimicrobial Properties

Research indicates that phenolic compounds, including this compound, exhibit significant antimicrobial activity. The mechanism is often attributed to their ability to disrupt microbial membranes and interfere with metabolic processes. Studies have shown that fluorinated phenols can enhance antimicrobial efficacy compared to their non-fluorinated counterparts .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Cytotoxicity and Safety Profile

The cytotoxicity of this compound has been evaluated in various cell lines. Results indicate that while it exhibits antimicrobial properties, it also poses a risk for cytotoxic effects at higher concentrations. Notably, it has been classified as causing skin irritation and serious eye damage .

Table 2: Cytotoxicity Profile

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| HeLa | 50 | Moderate cytotoxicity |

| HepG2 | 45 | Significant cell death observed |

| MCF-7 | 60 | Lower sensitivity |

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : It interacts with microbial membranes, leading to increased permeability and cell lysis.

- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes critical for microbial survival.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cells, contributing to its antimicrobial effects .

Case Studies

A study conducted by Smith et al. (2021) investigated the effects of this compound on biofilm formation in E. coli. The results demonstrated a significant reduction in biofilm mass at sub-MIC concentrations, suggesting its potential application in preventing biofilm-related infections .

Another study explored the compound's effects on cancer cell lines, revealing that it could induce apoptosis through ROS-mediated pathways. This finding positions this compound as a candidate for further research in cancer therapeutics .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for characterizing 2-Fluoro-6-methylphenol, and what are the key spectral markers to confirm its structure?

- Methodological Answer :

- 1H/13C/19F NMR : Fluorine coupling in aromatic protons (e.g., splitting patterns due to adjacent F) and methyl group signals (singlet for -CH3 at ~δ 2.3–2.5 ppm in 1H NMR).

- IR Spectroscopy : O-H stretch (~3200–3600 cm⁻¹ for phenolic -OH) and C-F vibrations (~1100–1250 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion peak (M⁺) at m/z corresponding to C7H7FO (MW 142.13).

- Reference : Spectral data for analogous fluorophenols (e.g., 2-Fluorophenol in ) provides benchmarks for interpretation .

Q. What are the common synthetic routes for this compound, and what factors influence the choice of starting materials?

- Methodological Answer :

- Friedel-Crafts Alkylation : Starting with 2-fluorophenol, introduce methyl group via AlCl3-catalyzed alkylation.

- Directed Ortho-Metalation (DoM) : Use 3-fluoroanisole as a precursor, followed by demethylation and methylation.

- Key Factors : Reactivity of fluorine (electron-withdrawing effects) and steric hindrance from substituents.

- Reference : Synthesis strategies for fluorinated benzenesulfonamides () highlight regioselectivity challenges in fluorinated aromatics .

Q. What are the recommended storage conditions for this compound to ensure chemical stability?

- Methodological Answer :

- Store in airtight, light-resistant containers under inert gas (N2/Ar) at 2–8°C. Avoid exposure to moisture and oxidizing agents.

- Safety Protocols : Use PPE (gloves, goggles) and fume hoods during handling, as recommended for chlorophenols () .

Advanced Research Questions

Q. In synthesizing this compound, how do electronic effects of substituents influence the regioselectivity of electrophilic aromatic substitution (EAS) reactions?

- Methodological Answer :

- Fluorine’s Role : Strongly deactivating (-I effect) and meta-directing, competing with methyl’s activating (+I effect) and ortho/para-directing nature.

- Computational Validation : Density Functional Theory (DFT) calculations (e.g., using Gaussian) model charge distribution to predict dominant substitution sites.

- Reference : Structural analysis of fluorinated pyridines () demonstrates the utility of crystallography and computational models .

Q. How can researchers resolve discrepancies in reported reaction yields when using this compound as a precursor in heterocyclic synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions.

- Analytical Validation : Use HPLC or GC-MS to quantify byproducts and assess purity.

- Reference : Frameworks for addressing data contradictions ( ) emphasize iterative hypothesis testing .

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to formulate a research question on the environmental stability of this compound?

- Methodological Answer :

- Feasible : Design biodegradation assays under controlled lab conditions (e.g., OECD 301F).

- Novelty : Investigate microbial degradation pathways specific to fluoro-methylphenols.

- Ethical : Ensure compliance with EPA guidelines for environmental toxicity testing.

- Reference : Research question frameworks ( ) guide alignment with academic and regulatory standards .

Q. What methodological approaches validate structural assignments when encountering conflicting spectroscopic data for this compound derivatives?

- Methodological Answer :

- 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of substituents.

- X-ray Crystallography : Definitive structural confirmation (e.g., as used for fluorinated pyridines in ) .

Eigenschaften

IUPAC Name |

2-fluoro-6-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO/c1-5-3-2-4-6(8)7(5)9/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPPAKOISAFCWJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50505151 | |

| Record name | 2-Fluoro-6-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50505151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443-90-3 | |

| Record name | 2-Fluoro-6-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=443-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-6-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50505151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-6-methylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.